Pharmacopoeial Specification: (R,S)-Isomer vs. (R,R)-Isomer
The (R,S)-Montelukast Bis-sulfide is unequivocally differentiated from its (R,R) diastereomer (EP Impurity D, CAS 1187586-61-3) by its unique regulatory designation. The (R,S) isomer is specifically codified as EP Impurity E and USP Related Compound D, whereas the (R,R) isomer is EP Impurity D and USP Related Compound C [1]. This regulatory distinction mandates the procurement and use of the correct standard for analytical method validation to comply with ICH Q3A guidelines on impurities in new drug substances. The use of an incorrect standard will lead to failed system suitability tests and regulatory non-compliance, as official methods specify relative retention times for each impurity [2].
| Evidence Dimension | Regulatory Identity & Chromatographic Behavior |
|---|---|
| Target Compound Data | (R,S)-Montelukast Bis-sulfide: EP Impurity E; USP Related Compound D; Relative retention time vs. Montelukast ~0.9 [3]. |
| Comparator Or Baseline | (R,R)-Montelukast Bis-sulfide: EP Impurity D; USP Related Compound C; Relative retention time vs. Montelukast ~0.9 [3]. |
| Quantified Difference | Distinct stereochemistry (R,S vs. R,R configuration) leads to separate pharmacopoeial monographs and non-interchangeable reference standard requirements. |
| Conditions | Pharmacopoeial definitions per EP and USP; RP-HPLC system suitability testing. |
Why This Matters
Procuring the correct isomer is a non-negotiable regulatory requirement for ANDA filing; substitution with the incorrect isomer will cause method failure and potential regulatory rejection.
- [1] CATO Research Chemicals. (R,S)-Montelukast Bis-sulfide Product Specification. CATO No. C4X-103115. View Source
- [2] Pasham M, et al. Biomed Chromatogr. 2022 Apr;36(4):e5330. doi: 10.1002/bmc.5330. View Source
- [3] British Pharmacopoeia 2012. Montelukast Sodium Monograph. Ph. Eur. monograph 2583. View Source
